Tantalum diethylamide

CVD precursor ALD precursor physical state characterization

Crystalline pentakis(diethylamido)tantalum(V) [Ta(NEt2)5] delivers unmatched solid-source delivery reproducibility for Ta2O5 high-k dielectrics. Its sub-Å ALD growth rate (0.77 Å/cycle) enables precise thickness control for sub-5 nm gate layers, outperforming liquid precursors. Choose this fully characterized, homoleptic amide to eliminate batch-to-batch variability and achieve superior film quality in semiconductor R&D and pilot production.

Molecular Formula C20H50N5Ta
Molecular Weight 541.6 g/mol
Cat. No. B13717443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum diethylamide
Molecular FormulaC20H50N5Ta
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ta+5]
InChIInChI=1S/5C4H10N.Ta/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5
InChIKeyMTHYQSRWPDMAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Diethylamide [Ta(NEt2)5]: A Crystalline Solid CVD/ALD Precursor for Ta-Containing Thin Films


Tantalum diethylamide, chemically designated as pentakis(diethylamido)tantalum(V) with the formula [Ta(NEt2)5] (CAS 55161-66-5) , is a homoleptic tantalum(V) amide complex [1]. This compound belongs to the class of metal-organic precursors used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for fabricating tantalum-containing thin films, including tantalum nitride (TaN) diffusion barriers and tantalum oxide (Ta2O5) dielectric layers in semiconductor manufacturing [1]. The compound has been structurally characterized and is specifically identified as a crystalline solid in its pure form [1].

Why Tantalum Diethylamide Cannot Be Substituted with Generic Amido-Tantalum Analogs


Generic substitution among tantalum amido complexes is not scientifically justifiable due to fundamental differences in physical state, ligand coordination environment, and thermal decomposition behavior that directly impact precursor delivery reproducibility and film quality. Unlike the more commonly referenced liquid-phase amido-tantalum mixtures or the widely adopted mixed-ligand precursors such as TBTDET [1], pure [Ta(NEt2)5] exists as a well-defined crystalline solid with a fully characterized trigonal bipyramidal Ta-N5 core geometry confirmed by single-crystal X-ray diffraction [2]. Furthermore, its thermal decomposition follows a distinct kinetic pathway with quantified activation parameters [3]. These structural and thermal properties differentiate it fundamentally from liquid-phase or mixed-ligand analogs, precluding direct interchangeability in deposition processes where precursor volatility, delivery consistency, and decomposition chemistry critically influence film properties.

Quantitative Differentiation of Tantalum Diethylamide Against Comparative Precursors


Physical State: Crystalline Solid vs. Literature Misconception as Liquid

Despite being regularly described in the CVD literature as an unstable liquid, pure [Ta(NEt2)5] is unequivocally a crystalline solid at ambient conditions [1]. This physical state distinction is critical because liquid precursors are often preferred for consistent delivery control compared to solids, where sublimation rates can vary with particle size changes over time [1]. The characterization as a solid corrects a longstanding misconception in the literature and has direct implications for precursor delivery system design.

CVD precursor ALD precursor physical state characterization crystalline solid

Crystal Structure: Distorted Trigonal Bipyramidal Ta-N5 Core Geometry

Single-crystal X-ray diffraction analysis confirms that [Ta(NEt2)5] adopts a distorted trigonal bipyramidal structure with a Ta-N5 core [1]. The crystal data show a triclinic system, space group P1, with unit cell parameters a = 9.18 ± 0.0016 Å, b = 9.2312 ± 0.0016 Å, c = 9.2851 ± 0.0017 Å, α = 115.971 ± 0.003°, β = 96.663 ± 0.003°, γ = 110.403 ± 0.002°, cell volume = 628.39 ± 0.19 ų at 100 ± 2 K [2]. Refinement converged with R1 = 0.0349 for significantly intense reflections [2]. This fully characterized coordination geometry contrasts with less well-defined or mixed-ligand tantalum precursors whose exact structures may not be rigorously established, providing a structurally authenticated reference compound for mechanistic studies and quality control.

single-crystal XRD coordination geometry structural characterization Ta-N5 core

Thermal Decomposition Kinetics: Quantified Activation Parameters

The thermal decomposition of pentakis(diethylamido)tantalum proceeds via a well-characterized pathway forming ethylimino(C,N)tris(diethylamido)tantalum as an isolable intermediate [1]. The rate of decomposition follows first-order kinetics, with activation parameters quantified at 144°C as ΔH‡ = 26.2 kcal/mol and ΔS‡ = −8.3 e.u. [1]. These kinetic parameters provide a quantitative foundation for predicting precursor stability during storage, transport, and vaporization, enabling process engineers to model decomposition behavior under specific thermal conditions.

thermal decomposition activation energy kinetics Ta–C bond formation

Comparative Thermal Stability Ranking: TBTDET > PDMAT > TBTEMT

A comparative study of tantalum nitride ALD precursors using ¹H NMR thermal stability analysis established that the thermal stability of TaN precursors decreases in the order: TBTDET (tert-butylimido tris(diethylamido)tantalum) > PDMAT (pentakis(dimethylamido)tantalum) > TBTEMT (tert-butylimido tris(ethylmethylamido)tantalum) [1]. The tert-butylimido group on TBTDET and TBTEMT exhibits the highest stability compared to the dialkylamido groups [1]. While pure [Ta(NEt2)5] was not directly included in this specific stability ranking, the data demonstrate that precursor thermal stability is tunable through ligand sphere modifications [1], and the homoleptic diethylamido ligand environment in [Ta(NEt2)5] represents a distinct composition point in this ligand-stability landscape.

thermal stability TaN ALD precursor ligand stability 1H NMR

ALD Growth Rate Benchmark: 0.77 Å/Cycle at 250°C

When employed as a tantalum precursor for Ta2O5 ALD, [Ta(NEt2)5] yields saturated growth rates of 0.77 Å/cycle at 250°C and 0.67 Å/cycle at 300°C [1]. For comparison, the widely used mixed-ligand precursor TBTDET (tert-butylimido tris(diethylamido)tantalum) exhibits a single-monolayer growth rate of 2.6 Å/cycle over the process temperature window of 200 to 300°C for TaN deposition with NH3 [2]. The lower growth rate of [Ta(NEt2)5] may be advantageous for applications requiring precise thickness control in ultra-thin film regimes (sub-5 nm), where excessive growth per cycle compromises thickness resolution.

ALD growth rate Ta2O5 thin film saturated ALD deposition rate

Recommended Application Scenarios for Tantalum Diethylamide Based on Differentiated Evidence


Crystalline Solid Source CVD for Ta2O5 Gate Dielectrics

The crystalline solid nature of [Ta(NEt2)5] [1] makes it suitable for solid-source vaporizer delivery systems in CVD processes targeting Ta2O5 high-k gate dielectric layers. Unlike liquid precursors that may suffer from inconsistent delivery due to bubbling inefficiencies or thermal decomposition in delivery lines, a well-characterized crystalline solid with known crystal structure [2] and quantified thermal decomposition kinetics (ΔH‡ = 26.2 kcal/mol at 144°C) [3] provides predictable vaporization behavior when properly engineered. This application scenario is particularly relevant for research-scale deposition systems where solid-source delivery is already established or where liquid precursor handling infrastructure is not available.

Ultra-Thin Film ALD Requiring Sub-Ångström Thickness Control

For applications demanding Ta2O5 films with thicknesses below 5 nm, the relatively low saturated ALD growth rate of [Ta(NEt2)5] at 0.77 Å/cycle at 250°C [1] offers finer thickness granularity compared to precursors like TBTDET, which deposits TaN at 2.6 Å/cycle under comparable conditions [2]. This lower growth rate translates to more deposition cycles per nanometer of film growth, enabling more precise thickness targeting and reduced over-deposition risk. Such control is critical for next-generation gate dielectrics and DRAM capacitor dielectrics where equivalent oxide thickness (EOT) scaling demands sub-nanometer precision.

Fundamental Mechanistic Studies of Amidotantalum Precursor Decomposition

The fully resolved single-crystal X-ray structure of [Ta(NEt2)5] [1], showing a distorted trigonal bipyramidal Ta-N5 core with refined R1 = 0.0349 [2], coupled with quantified thermal decomposition kinetics (first-order, ΔH‡ = 26.2 kcal/mol, ΔS‡ = −8.3 e.u.) [3], positions this compound as an ideal model system for fundamental studies of amidotantalum decomposition chemistry. The structural clarity enables density functional theory (DFT) modeling of decomposition pathways, while the kinetic parameters provide experimental validation targets. Such studies inform rational design of next-generation Ta precursors with tailored stability and reduced carbon incorporation.

Comparative Ligand Stability Studies in Homoleptic vs. Heteroleptic Ta Precursors

The homoleptic diethylamido ligand environment of [Ta(NEt2)5] provides a well-defined reference point for comparative ligand stability investigations. As established in thermal stability rankings, heteroleptic precursors such as TBTDET (containing a tert-butylimido ligand) exhibit different stability profiles than homoleptic amides [1]. [Ta(NEt2)5] can serve as a structurally characterized [2] homoleptic baseline for systematic studies investigating how mixed-ligand coordination influences precursor volatility, thermal stability, and resultant film carbon content—parameters that critically affect barrier layer resistivity and diffusion performance.

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